molecular formula C13H23ClN2O2 B3957268 5-[(diisopropylamino)methyl]-N-methyl-2-furamide hydrochloride

5-[(diisopropylamino)methyl]-N-methyl-2-furamide hydrochloride

Cat. No. B3957268
M. Wt: 274.79 g/mol
InChI Key: YEZBRVNWQVXTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(diisopropylamino)methyl]-N-methyl-2-furamide hydrochloride (also known as DFMO) is a chemical compound that has been studied extensively for its potential use in cancer treatment. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, which can lead to decreased cell growth and proliferation.

Mechanism of Action

DFMO irreversibly inhibits ornithine decarboxylase (ODC), an enzyme that is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, which can lead to decreased cell growth and proliferation.
Biochemical and physiological effects:
DFMO has been shown to reduce the levels of polyamines in cells, which can lead to decreased cell growth and proliferation. DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, DFMO has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

DFMO is a potent inhibitor of ODC and has been shown to be effective in reducing the levels of polyamines in cells. However, DFMO has some limitations for lab experiments. DFMO is a relatively unstable compound and can degrade over time, which can affect its potency. In addition, DFMO can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DFMO. One area of research is to investigate the potential use of DFMO in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of DFMO in other types of cancer, such as breast cancer and lung cancer. Finally, there is a need to develop more stable and selective inhibitors of ODC, which could improve the efficacy and specificity of DFMO for cancer treatment.

Scientific Research Applications

DFMO has been studied extensively for its potential use in cancer treatment. Clinical trials have shown that DFMO can be effective in treating neuroblastoma, a type of cancer that affects the nervous system in children. DFMO has also been studied for its potential use in treating colon cancer, prostate cancer, and other types of cancer.

properties

IUPAC Name

5-[[di(propan-2-yl)amino]methyl]-N-methylfuran-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-9(2)15(10(3)4)8-11-6-7-12(17-11)13(16)14-5;/h6-7,9-10H,8H2,1-5H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZBRVNWQVXTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(O1)C(=O)NC)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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